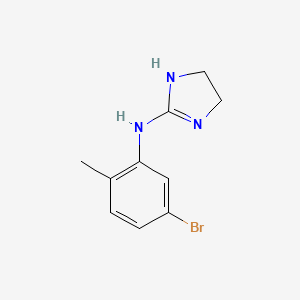
(5-Bromothiophen-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromothiophen-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H4BrClO2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position and a methanesulfonyl chloride group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)methanesulfonyl chloride typically involves the bromination of thiophene followed by the introduction of the methanesulfonyl chloride group. One common method includes the following steps:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Sulfonylation: The 5-bromothiophene is then treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted thiophenes with various functional groups.
Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.
Reduction Reactions: Sulfonamides or thiols, depending on the reducing agent used.
Scientific Research Applications
(5-Bromothiophen-2-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new materials.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Medicine: It is employed in the synthesis of pharmaceutical compounds and drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom and the methanesulfonyl chloride group are key functional groups that facilitate these reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. In coupling reactions, it acts as a substrate for palladium-catalyzed cross-coupling, enabling the formation of biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)methanesulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
(5-Iodothiophen-2-yl)methanesulfonyl chloride: Similar structure but with an iodine atom instead of bromine.
(5-Methylthiophen-2-yl)methanesulfonyl chloride: Similar structure but with a methyl group instead of bromine.
Uniqueness
(5-Bromothiophen-2-yl)methanesulfonyl chloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom is more reactive in substitution and coupling reactions compared to chlorine or iodine, making this compound particularly useful in synthetic chemistry.
Properties
Molecular Formula |
C5H4BrClO2S2 |
|---|---|
Molecular Weight |
275.6 g/mol |
IUPAC Name |
(5-bromothiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4BrClO2S2/c6-5-2-1-4(10-5)3-11(7,8)9/h1-2H,3H2 |
InChI Key |
SJWPWYOELPONBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13209420.png)
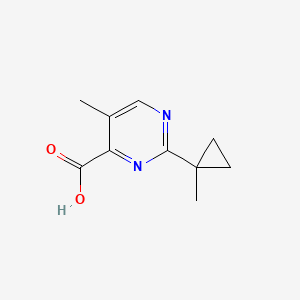
![4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}butan-2-ol](/img/structure/B13209440.png)
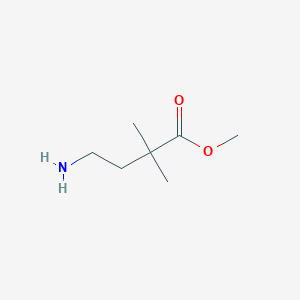
![[2-(Chloromethyl)butyl]cyclopentane](/img/structure/B13209443.png)
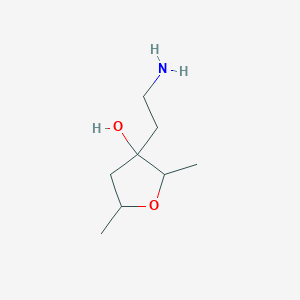

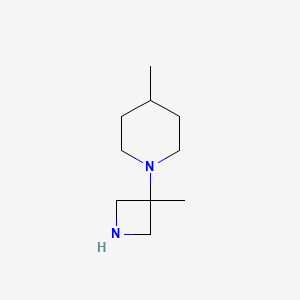
![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B13209463.png)
![4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13209464.png)

![3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide](/img/structure/B13209471.png)
![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13209474.png)
